molecular formula C10H13Cl2N3 B8350745 1-(2,6-Dichloropyrimidin-4-yl)azepan

1-(2,6-Dichloropyrimidin-4-yl)azepan

Cat. No.: B8350745
M. Wt: 246.13 g/mol
InChI Key: MNIYZKYRAUONBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichloropyrimidin-4-yl)azepan is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a 2,6-dichloropyrimidine core, a established scaffold in designing kinase inhibitors and other biologically active molecules . The reactive chlorine atoms on the pyrimidine ring make it a versatile intermediate for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce diverse amine and other functional groups to create compound libraries for structure-activity relationship (SAR) studies . The azepan moiety appended at the 4-position contributes a saturated seven-membered ring, which can influence the compound's conformational flexibility, solubility, and binding affinity to biological targets. Researchers utilize such intermediates in the synthesis of potential therapeutics, including anti-inflammatory agents and kinase inhibitors . For example, structurally related 4-aminopyrimidine derivatives have been explored as inhibitors of the MAPK signaling pathway for acute lung injury and as covalent inhibitors targeting CDK12/13 for oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

1-(2,6-dichloropyrimidin-4-yl)azepane

InChI

InChI=1S/C10H13Cl2N3/c11-8-7-9(14-10(12)13-8)15-5-3-1-2-4-6-15/h7H,1-6H2

InChI Key

MNIYZKYRAUONBS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 1-(2,6-Dichloropyrimidin-4-yl)azepan

Compound Name Pyrimidine Substituents Heterocyclic Amine Molecular Formula Molecular Weight Key Properties/Applications
This compound 2-Cl, 6-Cl Azepane (7-membered) C₉H₁₂Cl₂N₄ 267.13 g/mol Kinase inhibition intermediates; flexible backbone for drug design
4-(2,6-Dichloropyrimidin-4-yl)morpholine 2-Cl, 6-Cl Morpholine (6-membered, O/N) C₈H₉Cl₂N₃O 234.09 g/mol Enhanced rigidity; improved hydrogen bonding capacity
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane 2-Cyclopropyl, 6-Cyclopropyl Diazepane (7-membered, 2N) C₁₅H₂₂N₄ 258.37 g/mol Reduced electron withdrawal; potential for metabolic stability
1-(2,6-Dichloropyrimidin-4-yl)cyclobutanecarbonitrile 2-Cl, 6-Cl Cyclobutanecarbonitrile C₉H₈Cl₂N₄ 257.10 g/mol High reactivity due to nitrile group; used in cross-coupling reactions
N-(2,6-Dichloropyrimidin-4-yl)-1H-indazol-5-amine 2-Cl, 6-Cl Indazole C₁₁H₈Cl₂N₅ 301.12 g/mol Bicyclic amine enhances π-π stacking; kinase inhibitor applications

Key Differences and Implications

Heterocyclic Amine Modifications Azepane vs. Morpholine: Azepane’s seven-membered ring offers greater conformational flexibility compared to morpholine’s rigid six-membered structure. This flexibility may improve binding to less conserved enzyme pockets, while morpholine’s oxygen atom enhances polarity and hydrogen bonding . Diazepane vs.

Pyrimidine Substituent Effects Chlorine vs. Nitrile vs. Azepane: The nitrile group in 1-(2,6-dichloropyrimidin-4-yl)cyclobutanecarbonitrile increases electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to azepane derivatives .

Biological Activity

  • Compounds with indazole or morpholine substituents (e.g., N-(2,6-dichloropyrimidin-4-yl)-1H-indazol-5-amine) demonstrate enhanced kinase inhibition due to their planar aromatic systems, which facilitate interactions with hydrophobic enzyme pockets .
  • Azepane derivatives are often prioritized for their balance of solubility and membrane permeability, critical for central nervous system (CNS) drug candidates .

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dichloropyrimidin-4-yl)azepan?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key protocols include:

  • Nucleophilic substitution with azepane : Reacting 2,6-dichloro-4-iodopyrimidine with azepane in polar aprotic solvents (e.g., DMF or THF) using a base like K₂CO₃ or TEA. This method emphasizes temperature control (80–100°C) to minimize side reactions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acid derivatives, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water mixtures. Reaction times (4–24 hours) and degassing are critical for yield optimization .
  • Amine displacement : Substitution of chlorine atoms with amines (e.g., 1-methylpiperazine) under reflux in MeOH with TEA as a base. Workup involves solvent evaporation and purification via column chromatography .

Table 1: Representative Reaction Conditions

Reaction TypeSolventCatalyst/BaseTemperatureYieldReference
Nucleophilic substitutionDMFK₂CO₃80°C8%
Suzuki couplingTHF/H₂OPd(PPh₃)₄80°C81% (analog)
Amine displacementMeOHTEARefluxNot reported

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., m/z 299 [M+H]+) and purity. Retention times (e.g., 0.82 minutes under SQD-FA05 conditions) help assess hydrophobicity .
  • High-Performance Liquid Chromatography (HPLC) : Essential for quantifying purity and resolving reaction byproducts. Method optimization includes adjusting mobile phase composition (e.g., acetonitrile/water gradients) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms azepane integration. Deuterated DMSO or CDCl₃ are common solvents .

Q. What are the key structural features of dichloropyrimidine derivatives that influence reactivity?

Methodological Answer:

  • Electron-deficient pyrimidine ring : The 2,6-dichloro substitution activates the 4-position for nucleophilic attack, enabling regioselective functionalization .
  • Steric effects : Bulky substituents (e.g., tert-butyl carbamates) at the 4-position can hinder reactivity, requiring harsher conditions (e.g., reflux in MeCN) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance chloride displacement by stabilizing transition states via dipolar interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in nucleophilic substitution reactions involving dichloropyrimidine intermediates?

Methodological Answer:

  • Parameter screening : Systematically vary catalysts (e.g., switch from Pd(PPh₃)₄ to Pd(OAc)₂ for coupling reactions), bases (e.g., Cs₂CO₃ vs. K₂CO₃), and solvents (DMF vs. NMP) .
  • Temperature gradients : Use microwave-assisted synthesis to explore rapid heating (100–150°C) for time-sensitive reactions .
  • Workup strategies : Avoid hydrolysis-prone intermediates (e.g., esters) by opting for stable protecting groups (e.g., tert-butyl carbamates) .

Case Study : reports an 81% yield using 3-hydroxybenzoic acid vs. 28% with a pre-amidated nucleophile, highlighting the impact of steric hindrance on reactivity .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Structural-activity relationship (SAR) analysis : Compare bioactivity data across analogs (e.g., 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one vs. pyridazine derivatives) to identify critical substituents .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, incubation times) to isolate variables. shows moderate antifungal activity in some analogs, which may depend on assay parameters .
  • Data transparency : Adopt open-data practices (e.g., sharing raw NMR/LCMS files) to enable third-party validation, as advocated in .

Q. How can computational modeling predict regioselectivity in substitution reactions of 2,6-dichloropyrimidine derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electron-deficient sites. The 4-position typically shows higher electrophilicity due to chlorine’s inductive effects .
  • Molecular docking : Simulate interactions between dichloropyrimidine and biological targets (e.g., kinases) using SMILES/InChi keys from structural databases (e.g., ) .
  • QSAR models : Train models using datasets from analogs (e.g., tert-butyl carbamate derivatives in ) to predict reactivity trends .

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